1-(2,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. These derivatives are widely studied in medicinal chemistry due to their diverse range of biological activities. While specific medical applications are beyond the scope of this report, 1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has demonstrated potential as an anti-proliferative agent in breast cancer cell research. []
One reported method for the synthesis of 1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves several steps starting from combretastatin A-4 (CA-4). [] First, the hydroxyl group in CA-4 is replaced with chlorine in the meta-position of ring B. Next, the para-methoxy group in CA-4 is substituted with fluorine. Finally, the structure is extended with the addition of ring C, which contains the triazole moiety and carboxamide functional groups. The precise details of this multi-step synthesis, including specific reagents, reaction conditions, and purification methods, are not elaborated upon in the available literature. []
The anti-proliferative effect of 1-(2,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide in human breast cancer cells is attributed to its ability to induce apoptosis and suppress the MAPK/ERK and PI3K/AKT signaling pathways. []
[19]: Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2